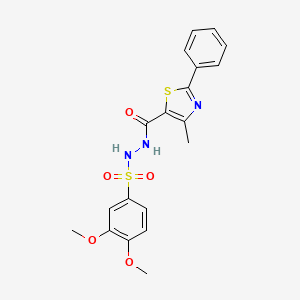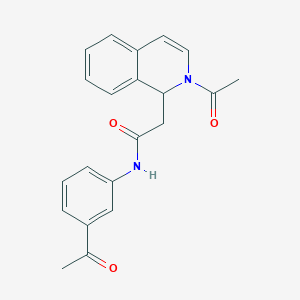
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a type of thiochromene, which is a class of organic compounds that contains a thiochromene ring. The synthesis method of this compound is complex and requires expertise in organic chemistry.
Mecanismo De Acción
The mechanism of action of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide involves its interaction with specific receptors in the body. This compound has been shown to interact with the estrogen receptor in breast cancer cells, leading to the inhibition of cell growth. In addition, it has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide are complex and depend on the specific receptors it interacts with. In breast cancer cells, this compound has been shown to inhibit cell growth and induce cell death. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. The physiological effects of this compound are still being studied, and further research is needed to fully understand its potential applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide in lab experiments include its potential applications in drug development and its ability to interact with specific receptors in the body. However, the synthesis method for this compound is complex and requires expertise in organic chemistry. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound.
Direcciones Futuras
There are several future directions for research on N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide. One potential direction is the development of targeted therapies for cancer using this compound. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound. Another potential direction for research is the modification of the synthesis method to make it more efficient and cost-effective. Overall, N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide has significant potential for applications in drug development and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis method of N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide involves several steps. The first step is the synthesis of 8-fluoro-3,4-dihydro-2H-thiochromen-4-amine, which is achieved by reacting 8-fluoro-3,4-dihydro-2H-thiochromen-4-one with ammonia. The second step involves the reaction of 8-fluoro-3,4-dihydro-2H-thiochromen-4-amine with 5-carboxylic acid benzimidazole to form N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide. This synthesis method requires a high level of expertise in organic chemistry and is time-consuming.
Aplicaciones Científicas De Investigación
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide has potential applications in drug development due to its ability to interact with specific receptors in the body. This compound has been shown to have activity against various types of cancer, including breast cancer, lung cancer, and colon cancer. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties. The ability of this compound to interact with specific receptors in the body makes it a potential candidate for the development of targeted therapies.
Propiedades
IUPAC Name |
N-(8-fluoro-3,4-dihydro-2H-thiochromen-4-yl)-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3OS/c18-12-3-1-2-11-13(6-7-23-16(11)12)21-17(22)10-4-5-14-15(8-10)20-9-19-14/h1-5,8-9,13H,6-7H2,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADUPDXMDSBPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1NC(=O)C3=CC4=C(C=C3)N=CN4)C=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]ethyl]-2-nitrobenzamide](/img/structure/B7680559.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)

![N-(2-acetylphenyl)-2-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7680579.png)
![1-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7680583.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-(N-methylanilino)propyl]-4-methylsulfanylbutanamide](/img/structure/B7680600.png)
![Methyl 2-methoxy-5-[[4-(4-methoxyphenoxy)butanoylamino]methyl]benzoate](/img/structure/B7680602.png)

![2-chloro-5,5-dioxo-N-(oxolan-2-ylmethyl)-8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxamide](/img/structure/B7680618.png)
![2-(2,6-dichlorophenyl)-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]acetamide](/img/structure/B7680625.png)
![N-(2-methoxy-5-methylphenyl)-2-[4-(2-phenylethyl)piperidin-1-yl]acetamide](/img/structure/B7680643.png)
![2-[[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-6-methoxy-4-prop-2-enylphenol](/img/structure/B7680648.png)